molecular formula C10H9BrO2 B1332605 (E)-Methyl 3-(3-bromophenyl)acrylate CAS No. 79432-87-4

(E)-Methyl 3-(3-bromophenyl)acrylate

Cat. No.: B1332605
CAS No.: 79432-87-4
M. Wt: 241.08 g/mol
InChI Key: GPBINNSHRSTZQE-AATRIKPKSA-N
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Description

(E)-Methyl 3-(3-bromophenyl)acrylate is an organic compound with the molecular formula C10H9BrO2 It is a derivative of acrylic acid, where the hydrogen atom of the carboxyl group is replaced by a methyl group, and the hydrogen atom of the vinyl group is replaced by a 3-bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

(E)-Methyl 3-(3-bromophenyl)acrylate can be synthesized through various methods. One common approach involves the Heck reaction, where a bromobenzene derivative reacts with an acrylate ester in the presence of a palladium catalyst. The reaction typically requires a base, such as triethylamine, and is carried out under an inert atmosphere at elevated temperatures.

Industrial Production Methods

Industrial production of this compound often involves large-scale Heck reactions. The process is optimized for high yield and purity, utilizing continuous flow reactors to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(E)-Methyl 3-(3-bromophenyl)acrylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydroxide, and are carried out in polar solvents like dimethyl sulfoxide.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(E)-Methyl 3-(3-bromophenyl)acrylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of pharmaceuticals, particularly in the synthesis of intermediates for drug molecules.

    Industry: Utilized in the production of polymers and advanced materials due to its reactive functional groups.

Mechanism of Action

The mechanism of action of (E)-Methyl 3-(3-bromophenyl)acrylate involves its reactivity towards various nucleophiles and electrophiles. The bromine atom and the ester group are key functional groups that participate in chemical reactions. The compound can undergo nucleophilic substitution at the bromine atom and nucleophilic addition at the carbonyl carbon of the ester group. These reactions are facilitated by the electron-withdrawing nature of the bromine atom, which increases the electrophilicity of the adjacent carbon atoms.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-phenylacrylate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.

    Ethyl 3-(3-bromophenyl)acrylate: Similar structure but with an ethyl ester group instead of a methyl ester group, which can affect its reactivity and physical properties.

    Methyl 3-(4-bromophenyl)acrylate: The bromine atom is positioned at the para position, which can influence the compound’s reactivity and steric effects.

Uniqueness

(E)-Methyl 3-(3-bromophenyl)acrylate is unique due to the presence of the bromine atom at the meta position, which provides distinct electronic and steric properties. This positioning allows for selective reactions that are not possible with other isomers or analogs, making it a valuable compound in synthetic chemistry.

Properties

IUPAC Name

methyl (E)-3-(3-bromophenyl)prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrO2/c1-13-10(12)6-5-8-3-2-4-9(11)7-8/h2-7H,1H3/b6-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPBINNSHRSTZQE-AATRIKPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79432-87-4
Record name METHYL 3-BROMOCINNAMATE, PREDOMINANTLY TRANS
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

To a solution of 50.0 g (220 mmol, Aldrich) of 3-bromocinnamic acid in 1 L sieve-dried methanol (Burdick & Jackson), stirred at 0° C., was added dropwise a solution of acidic methanol (prepared by the addition of 2.5 mL acetyl chloride to 250 mL methanol). The reaction
Quantity
50 g
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1 L
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2.5 mL
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250 mL
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Synthesis routes and methods II

Procedure details

To a mixture of 3-bromobenzaldehyde (10 g) and methoxy-carbonylmethylenetriphenylphosphine (20 g) was added toluene (150 ml), and the mixture was refluxed under nitrogen atmosphere for 2 hours. The solvent was evaporated, and the organic layer was washed with water and saturated sodium chloride solution, and dried with anhydrous magnesium sulfate. Under reduced pressure, the solvent was evaporated, and the residue was purified with silica gel column (ethyl acetate/hexane) to give methyl 3-bromocinnamate (10.7 g) as colorless crystals.
Quantity
10 g
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reactant
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20 g
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150 mL
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Synthesis routes and methods III

Procedure details

Reaction of 3-bromocinnamic acid (22.72 g) with methyl lodide (21.3 g) as described in Example 1 gave the title ester (19.5 g, 81%) as a white solid mp (methanol) 62°-65° C.
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22.72 g
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Yield
81%

Synthesis routes and methods IV

Procedure details

Trimethylsilyl chloride (5.6 ml) was added dropwise to a stirred solution of m-bromocinnamic acid (5.0 g, 22 mmol) in methanol (110 ml). After 4 h, the mixture was evaporated to give product as a white solid, M+ 242; 360 MHz 1H n.m.r (CDCl3) 7.67 (1H, s), 7.60 (1H, d, J 16 Hz), 7.50 (1H, d, J 7.9 Hz), 7.43 (1H, d, J 7.9 Hz), 7.26 (1H, d, J 15.6 Hz), 6.43 (1H, d, J 16.1 Hz), 3.81 (3H, s).
Quantity
5.6 mL
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reactant
Reaction Step One
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5 g
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reactant
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110 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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